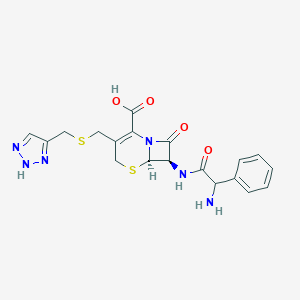
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid, also known as AZTREO, is a novel antibiotic agent that has shown potential in the treatment of bacterial infections.
Mécanisme D'action
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid works by inhibiting bacterial cell wall synthesis through the inhibition of peptidoglycan cross-linking. It binds to the active site of penicillin-binding proteins (PBPs) and prevents the transpeptidase activity required for peptidoglycan cross-linking, resulting in bacterial cell death.
Effets Biochimiques Et Physiologiques
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal models. It has a half-life of approximately 2 hours and is mainly excreted through the kidneys. 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has also been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and well-characterized mechanism of action. However, its synthesis method is complex and requires several steps, which can be time-consuming and costly. Additionally, the limited availability of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may pose a challenge for researchers who wish to conduct experiments with the compound.
Orientations Futures
There are several potential future directions for 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid research, including the development of new synthetic methods to improve yield and reduce costs, the optimization of dosing regimens for clinical use, and the investigation of its potential use in combination therapy with other antibiotics. Additionally, further studies are needed to evaluate the safety and efficacy of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid in human clinical trials.
Conclusion
In conclusion, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is a novel antibiotic agent with promising potential in the treatment of bacterial infections. Its unique chemical structure and well-characterized mechanism of action make it an attractive candidate for further research and development. With further studies, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may prove to be a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
Méthodes De Synthèse
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is synthesized through a multistep process involving the condensation of 7-aminocephalosporanic acid with 2-phenylglycine, followed by the introduction of a triazole ring and a thiomethyl group. The final step involves the acylation of the amino group with a 1H-1,2,3-triazol-4-ylmethylthio acyl chloride to yield 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid.
Applications De Recherche Scientifique
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also shown promising results in the treatment of multidrug-resistant bacterial infections.
Propriétés
Numéro CAS |
148234-35-9 |
|---|---|
Nom du produit |
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid |
Formule moléculaire |
C19H20N6O4S2 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-8-oxo-3-(2H-triazol-4-ylmethylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N6O4S2/c20-13(10-4-2-1-3-5-10)16(26)22-14-17(27)25-15(19(28)29)11(8-31-18(14)25)7-30-9-12-6-21-24-23-12/h1-6,13-14,18H,7-9,20H2,(H,22,26)(H,28,29)(H,21,23,24)/t13?,14-,18-/m1/s1 |
Clé InChI |
YIRHZUDRWFEYJJ-HBUWYVDXSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
Synonymes |
7-(2-amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid 7-APATERC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



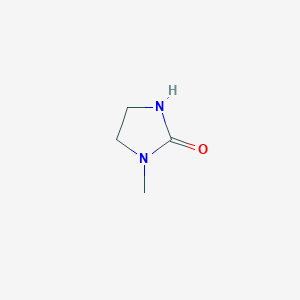
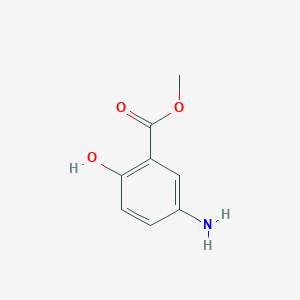

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
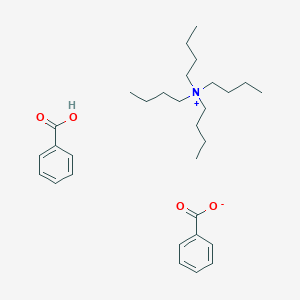

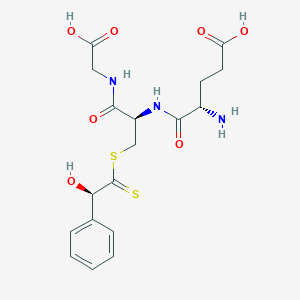


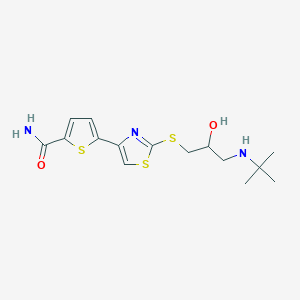
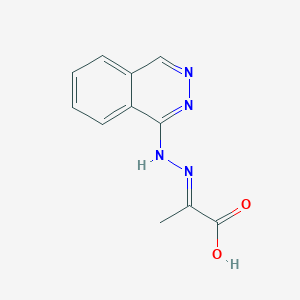
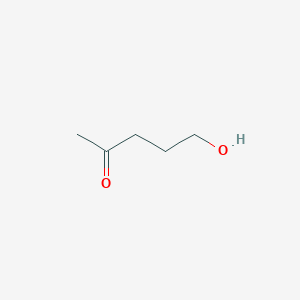
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)